Boc-3-Methoxy-L-Phenylalanine
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Overview
Description
Boc-3-Methoxy-L-Phenylalanine, also known as Boc-Mp-Ome, is an amino acid derivative with a methyl ester group at its C-terminus and a tert-butyloxycarbonyl (Boc) protective group at its N-terminus. It is used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-3-Methoxy-L-Phenylalanine involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular formula of Boc-3-Methoxy-L-Phenylalanine is C15H21NO5 . Its molecular weight is 295.33 .Chemical Reactions Analysis
Boc-3-Methoxy-L-Phenylalanine is suitable for Boc solid-phase peptide synthesis and C-H Activation .Physical And Chemical Properties Analysis
Boc-3-Methoxy-L-Phenylalanine is a powder form substance . It has a melting point of 157°C .Scientific Research Applications
Synthesis of Amide Derivatives
Boc-3-Methoxy-L-Phenylalanine can be used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives have been synthesized with good yield and characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .
Antimicrobial Activity
Some of the synthesized amide derivatives have shown antimicrobial activity. They were found to be active against Microsporum gypsuem and Candida albicans .
Antioxidant Activity
The resultant compounds from the synthesis of amide derivatives have been screened for antioxidant activity. Some showed good activity for DPPH scavenging and ABTS assay methods .
Metal Chelating Activity
Some amide compounds act as metal chelating ligands with Fe2+ ions . The powerful ferrous ion chelators afford protection against oxidative damage by removing iron .
Sustainable Synthesis in Continuous Flow
Boc-3-Methoxy-L-Phenylalanine can be used in the sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase . This process allows for shorter reaction times and excellent conversions .
Ligand-Controlled C (sp3)–H Arylation and Olefination
Boc-3-Methoxy-L-Phenylalanine can be used in ligand-controlled C (sp3)–H arylation and olefination . This process is part of the synthesis of unnatural chiral α–Amino Acids .
Application in C-H Activation Methodology
Boc-3-Methoxy-L-Phenylalanine can be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
(2S)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHDMZILHKRUGN-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-Methoxy-L-Phenylalanine |
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